
N-Octadecylpentacosa-10,12-diynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octadecylpentacosa-10,12-diynamide is a chemical compound with the molecular formula C43H79NO. It is a member of the diynamide family, characterized by the presence of two triple bonds in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadecylpentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with octadecylamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Octadecylpentacosa-10,12-diynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
N-Octadecylpentacosa-10,12-diynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of cell membrane interactions and as a component in the design of drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-Octadecylpentacosa-10,12-diynamide involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. These interactions are mediated by the compound’s hydrophobic and hydrophilic regions, which allow it to associate with various molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-aminoethyl)pentacosa-10,12-diynamide
- N-(2-(methylamino)ethyl)pentacosa-10,12-diynamide
- N-(2-(dimethylamino)ethyl)pentacosa-10,12-diynamide
Uniqueness
N-Octadecylpentacosa-10,12-diynamide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring strong interactions with lipid membranes. Additionally, the presence of two triple bonds in its structure allows for unique chemical reactivity and the formation of conjugated systems .
Eigenschaften
CAS-Nummer |
582465-73-4 |
|---|---|
Molekularformel |
C43H79NO |
Molekulargewicht |
626.1 g/mol |
IUPAC-Name |
N-octadecylpentacosa-10,12-diynamide |
InChI |
InChI=1S/C43H79NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-27-29-31-33-35-37-39-41-43(45)44-42-40-38-36-34-32-30-28-20-18-16-14-12-10-8-6-4-2/h3-22,27-42H2,1-2H3,(H,44,45) |
InChI-Schlüssel |
YQUMWWGSAJSPBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCC#CC#CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


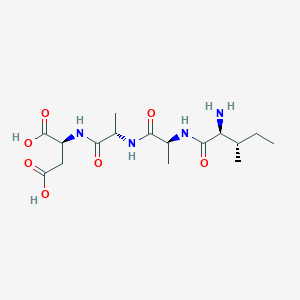
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)

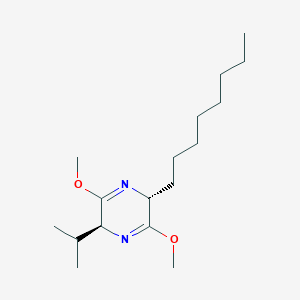
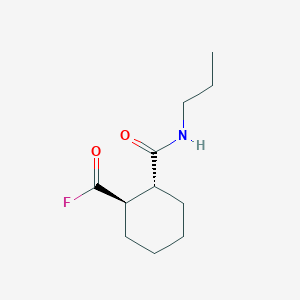
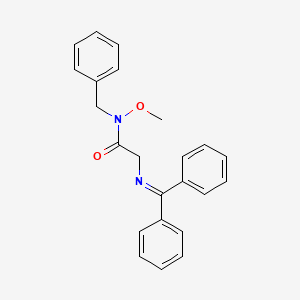
![2-(2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B12580620.png)
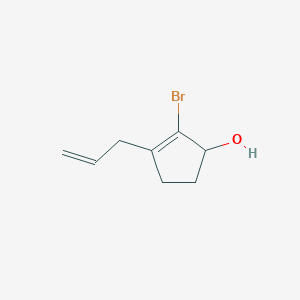

![Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12580626.png)
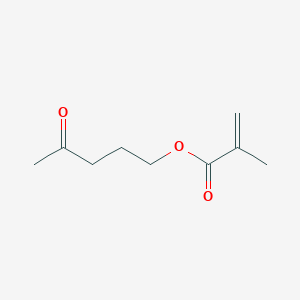
![4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine](/img/structure/B12580631.png)


